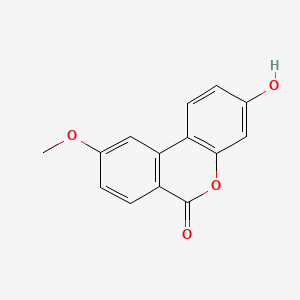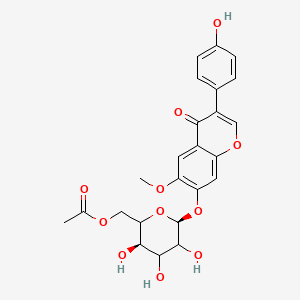![molecular formula C6H13NO2 B13438394 3-[(Methylamino)methyl]oxolan-3-ol](/img/structure/B13438394.png)
3-[(Methylamino)methyl]oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Methylamino)methyl]oxolan-3-ol is a chemical compound with the molecular formula C6H13NO2. It is also known by its IUPAC name, 3-[(methylamino)methyl]tetrahydrofuran-3-ol. This compound is characterized by the presence of a tetrahydrofuran ring substituted with a methylamino group and a hydroxyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(methylamino)methyl]oxolan-3-ol typically involves the reaction of tetrahydrofuran with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Tetrahydrofuran, formaldehyde, and methylamine.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 0-5°C to prevent side reactions.
Procedure: Tetrahydrofuran is first reacted with formaldehyde to form a hydroxymethyl intermediate. This intermediate is then treated with methylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes:
Continuous Flow Reactors: These reactors allow for precise control of reaction parameters and efficient heat management.
Purification: The crude product is purified using techniques such as distillation or crystallization to obtain the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Methylamino)methyl]oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3-[(Methylamino)methyl]oxolan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(methylamino)methyl]oxolan-3-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved include:
Receptor Binding: The compound may bind to neurotransmitter receptors, affecting signal transduction.
Enzyme Inhibition: It can inhibit specific enzymes, altering metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(Amino)methyl]oxolan-3-ol: Similar structure but with an amino group instead of a methylamino group.
3-[(Ethylamino)methyl]oxolan-3-ol: Similar structure but with an ethylamino group instead of a methylamino group.
Uniqueness
3-[(Methylamino)methyl]oxolan-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group provides a balance between hydrophilicity and lipophilicity, making it versatile for various applications.
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
3-(methylaminomethyl)oxolan-3-ol |
InChI |
InChI=1S/C6H13NO2/c1-7-4-6(8)2-3-9-5-6/h7-8H,2-5H2,1H3 |
InChI-Schlüssel |
NOHRSADDTRHVTL-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1(CCOC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one](/img/structure/B13438375.png)


